Metabolic Pathway Specificity: CYP2C19-Dependent Oxidation Versus Parent Drug Metaxalone
This compound is the major oxidative metabolite of metaxalone, formed by CYP450-mediated oxidation of one aryl methyl group to a carboxylic acid. Unlike the parent drug metaxalone, which retains two methyl groups, this metabolite is generated through polymorphically-expressed CYP2C19, with approximately 3% of Caucasians and 13–23% of Asians classified as poor metabolizers for CYP2C19 substrates [1][2]. The metabolic conversion is documented in the primary metabolism study by Bruce et al. (1966) and explicitly cited in US Patent Application US20090270469 as the dominant clearance pathway in humans and dogs [1][3].
| Evidence Dimension | Metabolic origin and CYP enzyme dependence |
|---|---|
| Target Compound Data | Major urinary and fecal metabolite of metaxalone; formation mediated by CYP1A2, CYP2D6, CYP2E1, CYP3A4, and to a lesser extent CYP2C8, CYP2C9, CYP2C19 [1][3] |
| Comparator Or Baseline | Metaxalone (CAS 1665-48-1): parent drug, 5-[(3,5-dimethylphenoxy)methyl]-2-oxazolidinone, administered orally at 800 mg doses |
| Quantified Difference | Metaxalone terminal half-life = 9.0 ± 4.8 h; Cmax at ~3 h post-dose; metabolite is the predominant elimination product excreted in urine as both free acid and ester glucuronide [1] |
| Conditions | Human and dog in vivo metabolism studies; KMnO4 oxidation synthesis confirmed identity of the carboxylic acid metabolite [3] |
Why This Matters
This compound is the only commercially available authentic reference standard for the major metaxalone metabolite, enabling CYP2C19 pharmacogenomic studies and bioequivalence testing that generic oxazolidinones cannot support.
- [1] Gant, T. G.; Sarshar, S. Substituted Oxazolidinones. U.S. Patent Application US20090270469 A1, October 29, 2009. View Source
- [2] Mutual Pharmaceutical Company, Inc. Metaxalone Products, Method of Manufacture, and Method of Use. U.S. Patent 8,168,664, 2011. View Source
- [3] Bruce, R. B.; Turnbull, L. B.; Newman, J. H.; Pitts, J. E. Metabolism of Metaxalone. J. Med. Chem. 1966, 9 (3), 286–288. View Source
